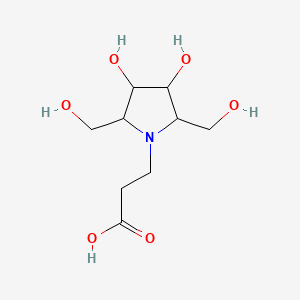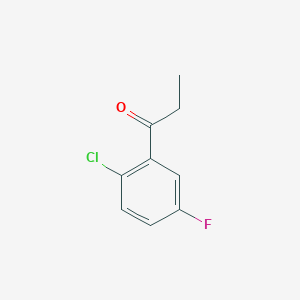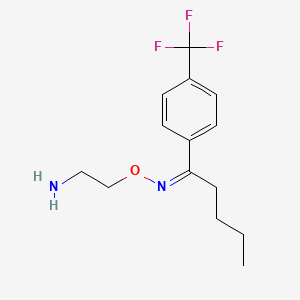
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime is a chemical compound with significant applications in various fields. It is a derivative of Valerophenone and is known for its role as an inhibitor of the enzyme carbonyl reductase . This compound is also utilized in the synthesis of 5,5-diarylpentadienamides, which are orally available TRPV1 antagonists used for the treatment of neuropathic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime involves several steps. One common method includes the reaction of 1-(4-(Trifluoromethyl)phenyl)pentan-1-one with hydroxylamine to form the oxime derivative. The reaction typically occurs under acidic or basic conditions, depending on the desired product’s stability and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group to a nitro group under specific conditions.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its inhibitory effects on carbonyl reductase and its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neuropathic pain through TRPV1 antagonism.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime involves its interaction with specific molecular targets:
Inhibition of Carbonyl Reductase: The compound inhibits the enzyme carbonyl reductase, affecting the reduction of carbonyl compounds in biological systems.
TRPV1 Antagonism: It acts as an antagonist to the TRPV1 receptor, which is involved in pain perception and modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Trifluoromethylphenyl)pentan-1-one: A derivative of Valerophenone and an inhibitor of carbonyl reductase.
(E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)-pentan-1-one O-(2-aminoethyl) oxime: Another oxime derivative with similar properties and applications.
Uniqueness
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonyl reductase and act as a TRPV1 antagonist makes it valuable in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C14H19F3N2O |
|---|---|
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
2-[(Z)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine |
InChI |
InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13- |
Clé InChI |
QYWVEFPUVMRRCU-UYRXBGFRSA-N |
SMILES isomérique |
CCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F |
SMILES canonique |
CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
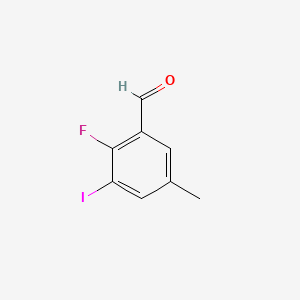
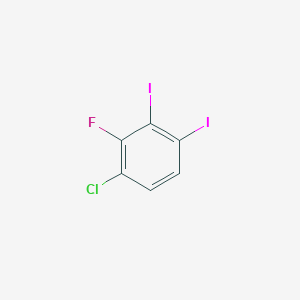
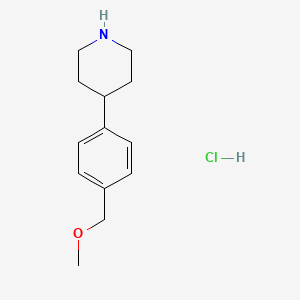
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)

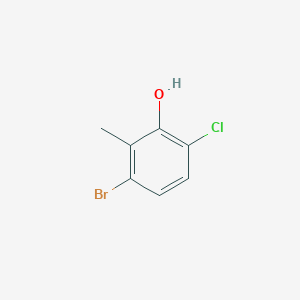
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
